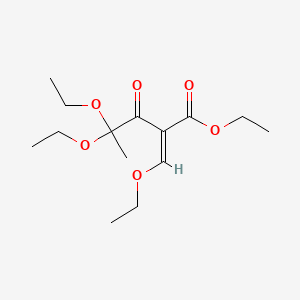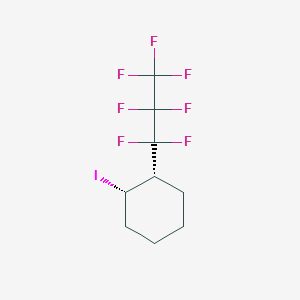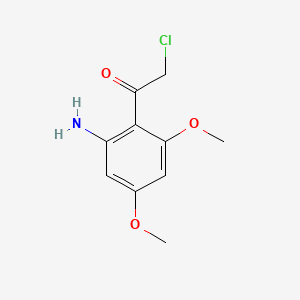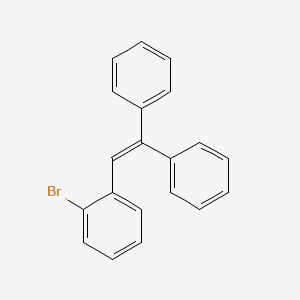
Pentanoic acid, 4,4-diethoxy-2-(ethoxymethylene)-3-oxo-, ethyl ester, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate is an organic compound with the molecular formula C13H22O6. It is characterized by the presence of multiple functional groups, including esters, ketones, and ethers. This compound is often used in organic synthesis due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with diethyl oxalate under basic conditions. The reaction typically involves the use of sodium ethoxide as a base and ethanol as a solvent. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl orthoformate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate involves its reactivity with various reagents. The compound’s multiple functional groups allow it to participate in a range of chemical reactions, targeting different molecular pathways. For instance, the ketone group can undergo nucleophilic addition, while the ester groups can participate in esterification and transesterification reactions.
Comparaison Avec Des Composés Similaires
Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate can be compared with similar compounds such as:
Ethyl acetoacetate: Similar in structure but lacks the ethoxymethylene group.
Diethyl oxalate: Contains ester groups but lacks the ketone functionality.
Ethyl 2-oxovalerate: Similar but lacks the diethoxy and ethoxymethylene groups.
The uniqueness of Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxovalerate lies in its combination of functional groups, which provides a versatile platform for various chemical transformations.
Propriétés
Numéro CAS |
55130-45-5 |
|---|---|
Formule moléculaire |
C14H24O6 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
ethyl (2E)-4,4-diethoxy-2-(ethoxymethylidene)-3-oxopentanoate |
InChI |
InChI=1S/C14H24O6/c1-6-17-10-11(13(16)18-7-2)12(15)14(5,19-8-3)20-9-4/h10H,6-9H2,1-5H3/b11-10+ |
Clé InChI |
RDUACTOLQQHQBU-ZHACJKMWSA-N |
SMILES isomérique |
CCO/C=C(\C(=O)C(C)(OCC)OCC)/C(=O)OCC |
SMILES canonique |
CCOC=C(C(=O)C(C)(OCC)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)


![L-Alanine, 3-[(R)-butylsulfinyl]-](/img/structure/B13831583.png)









